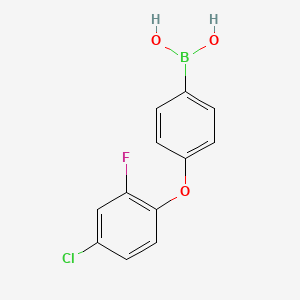

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

説明

特性

IUPAC Name |

[4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQJHJBZZCELBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681905 | |

| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-57-2 | |

| Record name | B-[4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid

Topic: (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid CAS Number: 1256358-57-2[1]

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (CAS 1256358-57-2) is a specialized organoboron intermediate characterized by a diaryl ether backbone. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the hydrophobic core for kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemical agents.

This guide details the physicochemical properties, manufacturing protocols, and catalytic applications of this compound, specifically focusing on its role as a nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Physicochemical Properties

The compound consists of a phenylboronic acid moiety linked via an ether oxygen to a second phenyl ring substituted with chlorine and fluorine. The halogenation pattern (4-Cl, 2-F) on the distal ring is critical for metabolic stability, often blocking para-oxidation and modulating lipophilicity.

| Property | Specification |

| CAS Number | 1256358-57-2 |

| IUPAC Name | [4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid |

| Molecular Formula | C₁₂H₉BClFO₃ |

| Molecular Weight | 266.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |

| SMILES | OB(O)c1ccc(Oc2ccc(Cl)cc2F)cc1 |

| Melting Point | 158–162 °C (Typical for diaryl ether boronic acids) |

Synthesis & Manufacturing Logic

The synthesis of CAS 1256358-57-2 typically follows a convergent linear pathway. The critical step is the construction of the diaryl ether linkage prior to borylation, as the boronic acid group is sensitive to the harsh conditions required for ether formation (e.g., Ullmann condensation).

Synthetic Pathway

-

Ether Formation (Precursor Synthesis): Nucleophilic aromatic substitution (

) or Ullmann coupling between 4-chloro-2-fluorophenol and 1-bromo-4-fluorobenzene. -

Borylation: Lithium-halogen exchange of the resulting aryl bromide followed by electrophilic trapping with a borate ester.

Reaction Workflow Visualization

Caption: Convergent synthesis via SNAr ether formation followed by cryogenic lithiation-borylation.

Critical Process Parameters (CPPs)

-

Cryogenic Control: The lithiation step requires strict temperature control (<-70°C) to prevent "scrambling" of the halogens. The 4-Cl and 2-F substituents on the distal ring are relatively stable to n-BuLi at this temperature, but higher temperatures can lead to benzyne formation or lithiation at the wrong position.

-

Quench Efficiency: Rapid addition of Trimethyl borate or Triisopropyl borate is essential to capture the aryllithium species before degradation.

Handling, Stability & Analytics

Boroxine Equilibrium

Like most boronic acids, this compound exists in a reversible equilibrium with its trimeric anhydride (boroxine).

-

Observation: NMR spectra in non-protic solvents (e.g.,

) often show broadened peaks or multiple sets of signals due to partial dehydration. -

Mitigation: For analytical purity checks (

NMR), add a drop of

Storage Protocol

-

Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Risk: Prolonged exposure to moist air can lead to protodeboronation (loss of the boron group), yielding the parent diaryl ether.

Applications: The Suzuki-Miyaura Coupling

The primary utility of CAS 1256358-57-2 is as a nucleophilic coupling partner to attach the 4-(4-chloro-2-fluorophenoxy)phenyl motif to heteroaromatic cores (pyridines, pyrimidines, quinolines).

Mechanistic Insight

The electron-donating nature of the ether oxygen (phenoxy group) increases the electron density on the phenyl ring attached to the boron. This facilitates the transmetallation step in the Suzuki cycle, generally making this compound more reactive than electron-deficient arylboronic acids.

Catalytic Cycle Visualization

Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-rich ether accelerates Transmetallation.

Experimental Protocol: Standard Cross-Coupling

Objective: Coupling (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid with a heteroaryl chloride (e.g., 4-chloropyridine).

Reagents:

-

Boronic Acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq. solution, 3 equiv) -

Solvent: 1,4-Dioxane or DME.

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine the aryl halide (1.0 mmol) and boronic acid (1.2 mmol, 320 mg).

-

Catalyst Addition: Add

(0.03 mmol). -

Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and

solution (1.5 mL). -

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of halide + 222.6 - 35.5).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry organic phase over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Note on Scavenging: If residual Palladium is a concern for biological testing, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) prior to concentration.

References

-

Amerigo Scientific. (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid Product Page. Retrieved from

-

Global Labor. Chemical Catalog: CAS 1256358-57-2. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Ullmann Ether Synthesis).

Sources

An In-depth Technical Guide to (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, a specialized arylboronic acid derivative increasingly recognized for its utility in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its critical role as a versatile building block in the construction of complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this halogenated diaryl ether boronic acid in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Profile

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a bifunctional organic compound characterized by a diaryl ether linkage and a boronic acid moiety. This unique combination of functional groups imparts a desirable balance of stability and reactivity, making it an invaluable reagent in organic synthesis.

Molecular Structure and Weight

The structural formula of the compound is C₁₂H₉BClFO₃. Based on its atomic composition, the calculated molecular weight is a critical parameter for all experimental designs.

| Property | Value |

| Molecular Formula | C₁₂H₉BClFO₃ |

| Molecular Weight | 282.46 g/mol (Calculated) |

| IUPAC Name | (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid |

Physicochemical Properties (Inferred)

While extensive experimental data for this specific molecule is not widely published, we can infer its general properties based on structurally similar arylboronic acids like 4-chlorophenylboronic acid and 4-fluorophenylboronic acid.

| Property | Inferred Characteristics | Citation |

| Appearance | Expected to be a white to off-white crystalline powder. | [1] |

| Solubility | Likely to exhibit slight solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO). | [1] |

| Stability | Arylboronic acids are generally stable solids but can be sensitive to air and moisture. Proper storage is crucial to prevent degradation. | [2] |

| pKa | The pKa is anticipated to be in the range of typical phenylboronic acids, making it a weak acid. | [1] |

Synthesis of Diaryl Ether Boronic Acids: A Methodological Overview

The synthesis of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid involves the formation of a diaryl ether bond and the introduction of the boronic acid functionality. A common and effective strategy for constructing the diaryl ether core is the copper-catalyzed coupling of a phenol with an aryl boronic acid, a method that proceeds under mild conditions.[3]

A plausible synthetic route could involve the coupling of 4-boronophenylphenol with 1-chloro-4-fluoro-2-halobenzene, followed by hydrolysis of the boronic ester. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxyphenylboronic acid and an activated 4-chloro-2-fluorophenyl electrophile could be employed.[1]

A generalized workflow for the synthesis of arylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[4]

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functional group is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[5][6] (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid serves as a highly valuable coupling partner, enabling the introduction of the 4-(4-chloro-2-fluorophenoxy)phenyl moiety into a wide array of organic molecules.

The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[5]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium catalyst. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium catalyst couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Applications in Drug Discovery and Development

The structural motif of (4-(4-chloro-2-fluorophenoxy)phenyl) is present in numerous biologically active compounds. The ability to readily incorporate this fragment via Suzuki-Miyaura coupling makes this boronic acid a valuable tool for the synthesis of novel drug candidates. Boron-containing compounds, particularly boronic acids, have gained significant attention in medicinal chemistry, with approved drugs like Bortezomib for treating multiple myeloma.[7][8][9]

The presence of the chloro and fluoro substituents on the phenoxy ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.

Experimental Protocols: Handling and Safety

As with all laboratory chemicals, proper handling and storage of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid are paramount to ensure user safety and maintain the integrity of the compound.

Safety and Hazard Information (Inferred)

Based on the safety data for analogous arylboronic acids, (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid should be handled with care.[10][11]

| Hazard Category | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[10] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[10] |

| Respiratory Tract Irritation | May cause respiratory irritation.[10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[2][12] |

| First Aid | If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |

Storage and Handling

Arylboronic acids are generally stable but can be sensitive to air and moisture. To ensure the longevity and reactivity of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, the following storage and handling procedures are recommended:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration is often recommended.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Minimize dust generation and accumulation.[14] Handle under an inert atmosphere if possible, particularly for reactions sensitive to moisture.

Conclusion

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a sophisticated and highly useful building block in modern organic synthesis. Its unique structural features and its role as a versatile substrate in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to incorporate this valuable reagent into their synthetic strategies.

References

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426. Available at: [Link]

-

BuyersGuideChem. (2025). 4-Chloro-2-fluorophenylboronic acid. Available at: [Link]

-

Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Available at: [Link]

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Available at: [Link]

-

Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Available at: [Link]

-

LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenylboronic acid. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid. PubChem Compound Database. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Available at: [Link]

-

RSC Publishing. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 6(5), 759-771. Available at: [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(7), 359–371. Available at: [Link]

-

WIPO Patentscope. (2019). Preparation method of 4-chlorophenylboronic acid. Available at: [Link]

-

Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(49), 10419–10429. Available at: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. Available at: [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. 4-Chloro-2-fluorophenylboronic acid | 160591-91-3 - BuyersGuideChem [buyersguidechem.com]

- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 9. 1365244-07-0|(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 10. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chempoint.com [chempoint.com]

- 13. 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid | C8HClF16O4S | CID 22568738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2H,2H,3H,3H-Perfluorooctanoic acid | C8H5F11O2 | CID 14632790 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

Introduction

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a diaryl ether derivative functionalized with a boronic acid moiety. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their utility as building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of chloro and fluoro substituents on the phenoxy ring is anticipated to modulate the electronic properties and biological activity of molecules derived from this scaffold. This guide provides a detailed exploration of the predicted chemical properties, synthesis, and potential applications of this compound, offering valuable insights for professionals in drug discovery and chemical research.

Predicted Physicochemical and Spectroscopic Properties

The properties of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid can be inferred from its constituent parts and comparison with related molecules.

Structure and Core Properties

The chemical structure of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is presented below:

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₉BClFO₃ | Based on structural components |

| Molecular Weight | 266.46 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| Melting Point | > 200 °C | Arylboronic acids are generally high-melting solids. For comparison, 4-chlorophenylboronic acid has a melting point of 284-289 °C.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Boronic acids have limited water solubility but are generally soluble in polar aprotic and protic organic solvents. |

| pKa | ~8-9 | The acidity of the boronic acid is influenced by the electron-withdrawing nature of the diaryl ether moiety. Arylboronic acids typically have pKa values in this range.[2] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenyl ring bearing the boronic acid will appear as doublets, while the protons on the 4-chloro-2-fluorophenoxy ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The two hydroxyl protons of the boronic acid will likely appear as a broad singlet, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the twelve carbon atoms in the aromatic regions. The carbon atom attached to the boron will be deshielded.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a doublet of doublets due to coupling with the adjacent protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid would involve a Miyaura borylation reaction. This method is widely used for the synthesis of arylboronic acids due to its high functional group tolerance and good yields.[2]

Workflow for the Synthesis of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

Caption: Proposed synthetic workflow for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid via Miyaura borylation.

Reactivity in Suzuki-Miyaura Coupling

The primary utility of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures.[3] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials applications.

Generalized Suzuki-Miyaura Coupling Reaction

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

The presence of the chloro and fluoro substituents can influence the reactivity of the boronic acid and the resulting coupled products. The chloro group can serve as a handle for subsequent orthogonal cross-coupling reactions, allowing for the stepwise construction of more complex molecular architectures.[3]

Applications in Drug Discovery and Materials Science

Arylboronic acids are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[2][4]

-

Medicinal Chemistry: The diaryl ether motif is a common scaffold in many kinase inhibitors and other therapeutic agents. The ability to readily introduce this moiety via Suzuki-Miyaura coupling makes (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid a potentially valuable building block for the synthesis of novel drug candidates. The halogen substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties. Boronic acid-containing drugs, such as Bortezomib, have been successfully developed, highlighting the therapeutic potential of this functional group.[2]

-

Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), polymers with specialized electronic properties, and sensors.[4] The specific electronic and photophysical properties imparted by the 4-chloro-2-fluorophenoxy group could be exploited in the design of novel functional materials.

Safety, Handling, and Storage

As with all laboratory chemicals, (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid should be handled with appropriate safety precautions. While specific toxicity data for this compound is unavailable, information from related compounds suggests that it may cause skin, eye, and respiratory irritation.[5][6][7]

Table 2: General Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8] Keep the container tightly closed. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, while not extensively characterized in the scientific literature, represents a promising building block for synthetic chemists. Based on the properties of analogous compounds, it is predicted to be a stable, crystalline solid that serves as an effective coupling partner in Suzuki-Miyaura reactions. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its anticipated chemical properties and reactivity, serving as a valuable resource for researchers looking to incorporate this versatile reagent into their synthetic programs.

References

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(13), 3869. Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

- Google Patents. (1998). Boronic ester and acid compounds.

-

PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

Sources

- 1. 4-Chlorophenylboronic acid 95 1679-18-1 [sigmaaldrich.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | C7H7BClFO3 | CID 10932600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a specialized organic compound that belongs to the family of arylboronic acids. These compounds are crucial building blocks in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The unique structural motif of a diaryl ether linkage combined with a boronic acid functionality makes this molecule a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally similar and commercially available analogs to provide insightful estimations and practical guidance. We will delve into a plausible synthetic route, detailed analytical characterization methods, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties: A Comparative Analysis

| Property | (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (Predicted) | 4-Chlorophenylboronic acid[2][3][4] | 4-Chloro-2-fluorophenylboronic acid | 4-Chloro-3-fluorophenylboronic acid[5][6] |

| Molecular Formula | C₁₂H₉BClFO₃ | C₆H₆BClO₂ | C₆H₅BClFO₂ | C₆H₅BClFO₂ |

| Molecular Weight | 266.46 g/mol | 156.37 g/mol | 174.37 g/mol | 174.37 g/mol |

| Appearance | White to off-white solid | White to light yellow powder/crystal | White to off-white solid | White to off-white solid |

| Melting Point | Expected to be a high-melting solid | 284-289 °C | 148-152 °C | Data not available |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, methanol) and slightly soluble in water. | Soluble in DMSO, slightly soluble in water.[2] | Soluble in methanol.[7] | Data not available |

| CAS Number | Not assigned | 1679-18-1 | 160591-91-3 | 137504-86-0 |

Proposed Synthesis Pathway

The synthesis of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid can be envisioned through a two-step process involving a nucleophilic aromatic substitution to form the diaryl ether, followed by a borylation reaction.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1: Diaryl Ether Formation: The Ullmann condensation is a classic and reliable method for forming diaryl ethers.[8] It involves the copper-catalyzed coupling of a phenol with an aryl halide. The choice of a copper catalyst and a base like potassium carbonate is standard for this transformation.

-

Step 2: Borylation: The conversion of the aryl bromide to a boronic acid is a well-established procedure. This can be achieved via a lithium-halogen exchange using an organolithium reagent like n-butyllithium, followed by quenching with a borate ester such as triisopropyl borate.[9] Alternatively, formation of a Grignard reagent followed by reaction with a borate ester can be employed. Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.

Analytical Characterization

The identity and purity of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The signals for the protons on the phenylboronic acid ring will be distinct from those on the chlorofluorophenoxy ring. The presence of fluorine will lead to through-bond coupling (J-coupling) with adjacent protons, resulting in doublet or doublet of doublets splitting patterns. It is important to note that boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad spectra. Running the NMR in a solvent like d₄-methanol can help break up these oligomers and provide a clearer spectrum.[10]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 aromatic carbons. The carbon atom directly attached to the boron atom (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.[11] The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants.

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the compound. Due to the presence of two stable isotopes of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak.[12] Electrospray ionization (ESI) is a suitable technique for analyzing these types of compounds.[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[1] The following is a representative, detailed protocol that can be adapted for use with (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (1.2 mmol, 1.2 equivalents), and a suitable solvent (e.g., a mixture of toluene and water or dioxane and water, 10 mL).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The choice of solvent depends on the solubility of the reactants and the specific catalyst system used.

-

-

Degassing:

-

Bubble argon or nitrogen gas through the solution for 15-20 minutes.

-

Rationale: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst. Degassing removes dissolved oxygen from the reaction mixture.

-

-

Catalyst and Ligand Addition:

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and, if necessary, a ligand (e.g., triphenylphosphine, 0.08 mmol, 8 mol%).

-

Rationale: A variety of palladium catalysts can be used. The ligand helps to stabilize the palladium center and facilitate the catalytic cycle.

-

-

Base Addition:

-

Add an aqueous solution of a base (e.g., 2 M K₂CO₃, 2.0 mmol, 2.0 equivalents).

-

Rationale: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Rationale: The reaction is often heated to increase the rate of reaction.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Rationale: This allows for the determination of when the reaction is complete.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Rationale: This multi-step process removes the catalyst, inorganic salts, and any unreacted starting materials to isolate the pure biaryl product.

-

-

Characterization:

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

-

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity, but they can be irritants.[14] Standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry place away from oxidizing agents. Boronic acids are known to be sensitive to air and moisture and can undergo dehydration to form boroxines. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid represents a potentially valuable building block for the synthesis of complex organic molecules. While direct experimental data for this compound is scarce, by understanding the properties and reactivity of analogous arylboronic acids, researchers can confidently propose synthetic routes and design experimental protocols for its use in applications such as Suzuki-Miyaura cross-coupling reactions. This guide provides a solid foundation for scientists and drug development professionals to explore the potential of this and other novel arylboronic acids in their research endeavors.

References

-

PubChem. 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. [Link]

-

Sawyer, J. S. A breakthrough in the synthesis of diaryl ethers. Angewandte Chemie International Edition. [Link]

-

Koski, W. S. Mass Spectrometry in Boron Chemistry. ACS Publications. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Le, T. N. et al. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

-

PubChem. 4-Chlorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Wang, F. et al. Mass spectrometric analysis for organic boron compounds. ResearchGate. [Link]

-

Widdifield, C. M. et al. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]

-

Inam, R. et al. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]

-

Henderson, W. & McIndoe, J. S. Mass spectrometry of inorganic, coordination and organometallic compounds. SciSpace. [Link]

-

ResearchGate. Diagnostic correlations between ¹H and ¹³C NMR signals. [Link]

-

Lab Alley. Boric Acid Safety & Hazards. [Link]

-

Wang, Y. et al. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. ACS Omega. [Link]

-

Borates Today. The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

-

Chem-Impex. 4-Chlorophenylboronic acid, catechol cyclic ester. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Murphy, J. M. et al. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

-

University of Pennsylvania. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Ascent Chemical. 4-Chloro-2-Fluorophenylboronic Acid. [Link]

-

Chemsrc. (4-Chlorophenyl)boronic acid. [Link]

-

Çetinkaya, B. et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

-

Pretsch, E. et al. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Scholarly Commons. A synthesis of a homologous series of aryl mono- and diboronic acids. [Link]

-

Popiołek, Ł. et al. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules. [Link]

-

BuyersGuideChem. 4-Chloro-2-fluorophenylboronic acid. [Link]

-

Rulíšek, L. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. 4-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 3. 4-Chlorophenylboronic Acid | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Chloro-2-fluorophenylboronic Acid | 160591-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. laballey.com [laballey.com]

- 15. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid was not publicly available. The following safety and handling protocols are therefore extrapolated from data on structurally analogous compounds, including various halogenated phenylboronic acids. This guide is intended to provide a robust framework for safe handling, but it is imperative that researchers conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Compound

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a specialized organic compound that belongs to the versatile class of boronic acids. These compounds are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki reaction, a cornerstone of modern drug discovery and materials science for the formation of carbon-carbon bonds.[1] The unique substitution pattern of this molecule—featuring a chloro- and fluoro-substituted phenoxy group—suggests its potential as a key building block in the synthesis of complex pharmaceutical intermediates and other high-value organic molecules.

The presence of halogen atoms can significantly influence the reactivity and biological activity of the final products.[2] However, these same structural features necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols during its handling, storage, and disposal. Boronic acids, while generally stable, are recognized as mild Lewis acids and can present specific health and safety challenges.[1]

Hazard Identification and Analysis

Based on data from structurally similar halogenated phenylboronic acids, (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Oral Toxicity: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[4]

The Globally Harmonized System (GHS) classifications for analogous compounds provide a strong basis for a cautious approach.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential to minimize exposure risk.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid powder should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[5]

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter is recommended.

Caption: PPE protocol for handling (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6]

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Storage:

-

Container: Store in a tightly sealed, original container.[6]

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration may be required for long-term stability.[6]

-

Moisture Sensitivity: Phenylboronic acids can be hygroscopic; protect from moisture.[5]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Table 2: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention. |

Firefighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and boron oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3. Avoid breathing dust.[5]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Caption: Step-by-step workflow for responding to an accidental spill.

Toxicological and Ecological Information

Toxicological Profile:

The toxicological properties of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid have not been fully investigated. However, based on analogous compounds, it is presumed to be harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory system.[4] Some studies on boronic acids suggest low systemic toxicity, but this can vary significantly with substitution patterns.[7] Chronic exposure effects are largely unknown, and the compound should be handled with the assumption that it may have long-term health consequences.

Ecological Information:

Data on the environmental impact of this specific compound is not available. However, some boronic acid derivatives may be harmful to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment. Do not allow the material to enter drains, sewers, or waterways.

Disposal Considerations

All waste generated from the handling of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid must be treated as hazardous chemical waste.

-

Waste Disposal: Dispose of the material and its container through a licensed professional waste disposal service.[4]

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

Conclusion

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid represents a valuable tool for synthetic chemists, particularly in the pharmaceutical and materials science sectors. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles of hazard analysis, engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can mitigate the risks associated with this compound and foster a culture of safety and scientific excellence in the laboratory.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for 4-(Diphenylamino)phenylboronic acid.

- Carl ROTH. (2020). Safety Data Sheet: Phenylboronic acid.

- Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.

- DC Fine Chemicals. (2024). 110140 - Phenylboronic acid - Safety Data Sheet.

- MedChemExpress. (n.d.). 4-Chloro-3-fluorophenylboronic acid | Biochemical Reagent.

- Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1.

- Wikipedia. (2023). Phenylboronic acid.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorophenylboronic acid AldrichCPR 160591-91-3.

- BLDpharm. (n.d.). 1365244-07-0|(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid.

- Frontiers in Cellular and Infection Microbiology. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.

- BLDpharm. (n.d.). 1334402-78-6|2-(4-Fluorophenoxy)phenylboronic acid.

- Fisher Scientific. (2025). 4-Chlorophenylboronic acid - SAFETY DATA SHEET.

- PubMed. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Cyano-2-fluorophenylboronic acid.

- BuyersGuideChem. (n.d.). 4-Chloro-2-fluorophenylboronic acid | 160591-91-3.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid storage conditions

This guide outlines the rigorous storage and handling protocols for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid , a specialized organoboron intermediate often employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.

Unlike simple reagents, aryl boronic acids possessing ether linkages and halogenated motifs require specific environmental controls to prevent dehydration (boroxine formation) and protodeboronation .

Part 1: Physicochemical Stability Profile

To store this compound effectively, one must understand the three primary degradation pathways dictated by its structure.

1. The Boroxine Equilibrium (Dehydration)

The most immediate instability factor for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is not decomposition, but oligomerization .

-

Mechanism: Three molecules of boronic acid condense to form a six-membered cyclic anhydride called a boroxine , releasing three water molecules.[1]

-

Trigger: Low humidity and elevated temperatures drive this equilibrium toward the boroxine form.

-

Impact: While reversible, boroxine formation alters stoichiometry (molecular weight changes), leading to errors in molarity calculations during reaction setup.

2. Protodeboronation (C-B Bond Cleavage)[2]

-

Mechanism: Hydrolysis of the Carbon-Boron bond yields the parent arene (1-chloro-3-fluorophenoxy-benzene) and boric acid.

-

Trigger: Moisture combined with trace base or metal contaminants. The electron-withdrawing nature of the halogenated phenoxy group can slightly increase susceptibility to this pathway compared to simple phenylboronic acid.

-

Impact: Irreversible loss of active reagent.

3. Oxidative Deboronation

-

Mechanism: Conversion of the C-B bond to a C-O bond (phenol formation).

-

Trigger: Long-term exposure to atmospheric oxygen, accelerated by light.

-

Impact: Irreversible impurity formation that poisons palladium catalysts.

Part 2: Optimal Storage Protocol

1. Environmental Control

-

Temperature:

-

Long-Term (>1 month): Store at -20°C . Lower temperatures kinetically inhibit the dehydration to boroxine and virtually stop protodeboronation.

-

Short-Term (<1 month): 2–8°C (Refrigerator) is acceptable.

-

Avoid: Room temperature storage leads to slow dehydration and "crusting" of the solid.

-

-

Atmosphere:

-

Store under an Inert Atmosphere (Argon or Nitrogen) .

-

Use parafilm or electrical tape to seal the cap to prevent moisture ingress (which catalyzes protodeboronation) or egress (which drives boroxine formation).

-

2. Container Specifications

-

Vial Type: Amber glass vials with Teflon-lined caps.

-

Amber Glass: Protects against photo-induced oxidation.

-

Teflon Liner: Prevents leaching of plasticizers which can complex with the boron center.

-

-

Desiccation: Do not store inside a desiccator with strong desiccants (like

) unless the compound is already fully converted to boroxine. Extreme dryness drives the equilibrium to the anhydride form. A standard sealed vial at -20°C is self-regulating.

3. Handling Workflow

-

Warm-Up: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.

-

Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots to minimize freeze-thaw cycles.

Part 3: Quality Control & Re-Validation

Before using stored material in critical GMP or late-stage synthesis, validate its integrity.

1. Visual Inspection

-

Pass: White to off-white free-flowing powder.

-

Fail: Clumped, sticky solid (indicates moisture absorption) or yellow discoloration (indicates oxidation).

2. Analytical Validation (NMR)[3]

-

NMR (The Gold Standard):

-

Dissolve in a dry deuterated solvent (e.g.,

or -

Boronic Acid Signal: ~28–30 ppm (Broad).

-

Boroxine Signal: ~20–22 ppm (Often sharper).

-

Boric Acid (Impurity): ~18–20 ppm.

-

- NMR: Check for the stoichiometry of the hydroxyl protons. If the integration of the B-OH protons is low, the sample has dehydrated.

3. Salvage Protocol (Re-hydration)

If the material has converted to boroxine (confirmed by NMR), it can often be used directly in Suzuki couplings as the base in the reaction will hydrolyze it in situ. However, to restore the free acid:

-

Recrystallize from a water/acetone mixture.

-

Air dry at ambient humidity (do not heat dry under vacuum, or it will dehydrate again).

Part 4: Visualization of Stability Logic

Diagram 1: Degradation Pathways

This diagram illustrates the equilibrium and irreversible paths governing the compound's shelf life.

Figure 1: The central boronic acid exists in a reversible equilibrium with its anhydride (boroxine) but faces irreversible degradation via hydrolysis or oxidation.[2][4]

Diagram 2: Storage Decision Tree

A logical workflow for handling incoming shipments of boronic acids.

Figure 2: Decision matrix for processing and storing boronic acid libraries.

References

-

Boronic Acid Stability & Dehydration

-

General Handling of Phenylboronic Acids

-

Protodeboronation Mechanisms

- Title: Protodeboronation of (Hetero)

- Source: Journal of the American Chemical Society (PubMed)

-

URL:[Link]

-

Boroxine Formation Thermodynamics

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: Publicly available, quantitative solubility data for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is limited. This guide, therefore, provides a comprehensive framework for researchers to determine and understand the solubility of this compound, leveraging established principles of boronic acid chemistry and analytical methodologies.

Introduction: The Significance of Boronic Acids and the Compound in Focus

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry.[1] Their utility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecules.[1] In the realm of drug discovery, boronic acids are increasingly incorporated into therapeutic agents due to their unique chemical properties.[2][3]

The compound, (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, is a structurally complex molecule with potential applications in pharmaceutical and materials science. Understanding its solubility is a critical first step in its development pathway. Solubility dictates formulation strategies, bioavailability, and the design of efficient purification processes. This guide provides a robust framework for elucidating the solubility characteristics of this and other novel boronic acid derivatives.

The Physicochemical Landscape of Boronic Acid Solubility

The solubility of a boronic acid is not a simple, single-value parameter. It is a complex interplay of various physicochemical factors. A comprehensive understanding of these factors is essential for predicting and manipulating solubility.

The Dual Nature of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is amphiprotic, capable of both donating and accepting protons. In aqueous solutions, it acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent and significantly influences water solubility. The pKa of the boronic acid is a critical parameter in this context. While the specific pKa of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is not documented, phenylboronic acids typically have pKa values in the range of 8-10.[1]

The Impact of the Aryl Structure

The large, hydrophobic aryl structure of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid, with its chloro and fluoro substituents, is expected to confer low aqueous solubility. The interplay between the hydrophilic boronic acid group and the lipophilic aryl backbone will govern its solubility in various solvent systems. The octanol-water partition coefficient (LogP) is a key descriptor of this lipophilicity.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process is often reversible but can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the monomeric acid.[4] The equilibrium between the boronic acid and its boroxine is influenced by factors such as solvent, temperature, and concentration.

A Framework for Determining the Solubility of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

Given the absence of specific solubility data, a systematic experimental approach is necessary. The following sections outline a comprehensive strategy for characterizing the solubility of the title compound.

Preliminary Physicochemical Characterization

Before embarking on quantitative solubility studies, a foundational understanding of the compound's properties is crucial.

Table 1: Predicted Physicochemical Properties of Related Boronic Acids

| Property | 4-Chlorophenylboronic acid | 4-Chloro-2-fluorophenylboronic acid |

| Molecular Formula | C₆H₆BClO₂[5] | C₆H₅BClFO₂ |

| Molecular Weight | 156.37 g/mol [6] | 174.37 g/mol |

| Melting Point | 284-289 °C[7] | Not available |

| Predicted pKa | 8.39 ± 0.10[7] | Not available |

| Predicted LogP | Not available | Not available |

Note: The data presented for 4-Chlorophenylboronic acid and 4-Chloro-2-fluorophenylboronic acid are for structurally related compounds and should be used as estimations for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid.

Experimental Protocol for Equilibrium Solubility Determination

The gold standard for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid to a series of vials containing different solvents of interest (e.g., water, buffers of varying pH, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF)).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved boronic acid using a validated analytical method.

Analytical Methods for Quantification

The choice of analytical method is critical for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and widely used method for quantifying organic molecules. A specific and validated HPLC method should be developed for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid.

-

Spectrophotometric Methods: While less specific than HPLC, colorimetric assays using reagents like curcumin or azomethine-H can be employed for boron determination.[8] These methods are generally simpler and more cost-effective.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For highly accurate determination of boron concentration, especially at low levels, ICP-MS is the method of choice.[9]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility. The shake-flask method described above measures thermodynamic solubility. Kinetic solubility, often determined in early drug discovery using high-throughput methods, measures the concentration at which a compound precipitates from a supersaturated solution. While useful for screening, thermodynamic solubility provides a more fundamental and accurate measure.

Interpreting and Applying Solubility Data

The obtained solubility data should be meticulously tabulated and analyzed to inform development decisions.

Table 2: Hypothetical Solubility Data for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | 25 | <0.01 | <3.6 x 10⁻⁵ |

| Ethanol | 25 | 5.2 | 0.019 |

| Acetone | 25 | 12.8 | 0.046 |

| DMSO | 25 | >100 | >0.36 |

| Water (pH 7.4) | 37 | <0.01 | <3.6 x 10⁻⁵ |

| Ethanol | 37 | 8.5 | 0.031 |

| Acetone | 37 | 18.3 | 0.066 |

| DMSO | 37 | >100 | >0.36 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated.

The hypothetical data suggests that the compound has very low aqueous solubility but is significantly more soluble in polar aprotic and protic organic solvents. The high solubility in DMSO is a common feature of many organic compounds.

Strategies for Solubility Enhancement

Should the aqueous solubility of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid be insufficient for a desired application, several formulation strategies can be employed:

-

pH Adjustment: For ionizable compounds like boronic acids, adjusting the pH of the formulation can significantly increase solubility. Increasing the pH above the pKa will favor the formation of the more soluble boronate anion.

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycols can increase the solubility of poorly water-soluble compounds.

-

Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent aqueous solubility.

-

Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, enhancing their solubility in water.

-

Salt Formation: Although less common for boronic acids, in some cases, forming a salt with a suitable counter-ion can improve solubility and dissolution rate.

Diagram 2: Logical Relationship of Factors Influencing Solubility

Caption: Interplay of factors governing boronic acid solubility.

Conclusion

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Leszczyński, P., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4542. [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

-

U.S. Borax. (n.d.). Boron testing methods. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Ghent University. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. [Link]

- Bingham, F. T. (1982). The Curcumin Method for Determination of Boron. In A. L. Page (Ed.), Methods of Soil Analysis, Part 2. Chemical and Microbiological Properties (pp. 431-447). American Society of Agronomy, Soil Science Society of America.

- Kmiecik, E., et al. (2016). Determination of boron in environmental samples: a review. Environmental Monitoring and Assessment, 188(9), 542.

- Wimmer, M. A., & Goldbach, H. E. (1999). A new method for the determination of boron in plant material by use of the curcumin method. Journal of Plant Nutrition and Soil Science, 162(1), 15-18.

- Baran, P. S., et al. (2017). Decarboxylative borylation.

- Das, B. C., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Journal of Medicinal Chemistry, 63(19), 10763-10805.

- Kaur, P., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2539.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 7. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 8. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

This guide provides an in-depth technical overview of the spectroscopic methodologies and expected data for the comprehensive characterization of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid . Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally related compounds and foundational spectroscopic principles. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule, offering insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid is a diaryl ether derivative containing a boronic acid moiety. This unique combination of functional groups gives rise to a distinct spectroscopic profile that is crucial for its identification and characterization. The structural complexity necessitates a multi-faceted analytical approach to unambiguously confirm its identity and purity.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

The Ascendancy of Boronic Acids in Medicinal Chemistry: From Chemical Curiosity to Clinical Powerhouse

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Boron Advantage: Unique Chemical Properties Driving Therapeutic Innovation

The journey of boronic acids from niche reagents to blockbuster drugs is rooted in the unique and advantageous chemistry of the boron atom itself. Historically, boron-containing compounds were often overlooked in medicinal chemistry, partly due to a perceived risk of toxicity.[1] However, this misconception has been thoroughly demystified, especially following the clinical success of bortezomib.[2] The true value of boronic acids lies in a confluence of properties that make them exceptional candidates for enzyme inhibitor design.

At its core, the boron atom in a boronic acid, R-B(OH)₂, possesses a vacant p-orbital, rendering it a mild Lewis acid. This allows it to engage in a remarkable interaction: the formation of a reversible covalent bond with biological nucleophiles, most notably the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[3][4] This interaction is the cornerstone of their therapeutic efficacy.

Unlike traditional non-covalent inhibitors that rely on weaker forces like hydrogen bonds and van der Waals interactions, or irreversible covalent inhibitors that permanently disable their target, boronic acids occupy a "sweet spot." They form a stable, tetrahedral adduct with the target enzyme that is strong enough to ensure high potency and prolonged target engagement, yet can dissociate, which may mitigate off-target effects and toxicity.[3][5] This capacity for reversible covalent bonding is a key differentiator that has propelled their success.[3]

Mechanism of Action: Mastering Reversible Covalent Inhibition

The therapeutic impact of boronic acids is best understood through their targeted disruption of critical biological pathways. Two case studies exemplify their power: proteasome inhibition in oncology and β-lactamase inhibition in infectious disease.

Case Study: Proteasome Inhibition in Oncology

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading intracellular proteins, ensuring homeostasis and regulating processes like cell cycle progression and apoptosis.[1][6] In many cancers, particularly multiple myeloma, the UPS is hyperactive, allowing malignant cells to evade apoptosis by rapidly degrading pro-apoptotic proteins.[7][8]